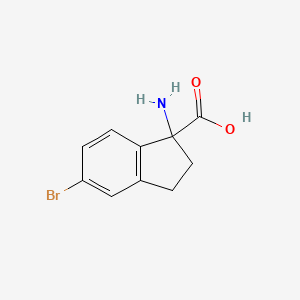

1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid

Description

1-Amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid is a bicyclic compound featuring an indene scaffold with a bromine atom at position 5, an amino group at position 1, and a carboxylic acid moiety. Its molecular formula is C₁₀H₁₀BrNO₂, with a molecular weight of 272.10 g/mol (calculated from isotopic data in ). The compound’s structure is characterized by a partially saturated indene ring (positions 2 and 3), which imposes conformational constraints that influence its reactivity and biological interactions.

Properties

IUPAC Name |

1-amino-5-bromo-2,3-dihydroindene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c11-7-1-2-8-6(5-7)3-4-10(8,12)9(13)14/h1-2,5H,3-4,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOLPYIMQUBXZNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C1C=C(C=C2)Br)(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 2,3-dihydro-1H-indene-1-carboxylic acid followed by amination. The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable amine source for the amination step .

In industrial settings, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .

Chemical Reactions Analysis

1-Amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

1-Amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is used in the study of biological pathways and as a potential lead compound for drug discovery.

Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Mechanism of Action

The mechanism of action of 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

5-Bromo-2,3-Dihydro-1H-Indene-1-Carboxylic Acid (DK-C-20)

1-Amino-2,3-Dihydro-1H-Indene-1-Carboxylic Acid Hydrochloride

- Structure: No bromine substitution; amino and carboxylic acid groups at position 1.

- Synthesis: Hydrolysis of (S)-methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate in 6M HCl at reflux (98% yield).

- LC-MS : m/z = 178.0 [M+H]⁺.

- Key Difference : The lack of bromine decreases molecular weight (177.20 g/mol vs. 272.10 g/mol) and alters lipophilicity.

5-Methoxy-2,3-Dihydro-1H-Indene-1-Carboxylic Acid

- Structure : Methoxy group at position 5 instead of bromine.

- Physical Properties : Boiling point = 417.6°C, density = 1.2 g/cm³.

Positional Isomerism: Bromine at Position 6

6-Bromo-2,3-Dihydro-1H-Indene-1-Carboxylic Acid (DK-A-91)

- ¹H NMR (CDCl₃): δ 7.57 (s, 1H), 7.34 (dd, J = 8.0, 1.4 Hz, 1H), 7.11 (d, J = 8.0 Hz, 1H).

- Key Difference : Bromine at position 6 shifts NMR signals distinctively, reflecting altered electronic environments. This positional isomerism may influence binding to biological targets due to steric differences.

Halogenated Derivatives

Ethyl 1-Amino-5-Bromo-4-Fluoro-2,3-Dihydro-1H-Indene-1-Carboxylate Hydrochloride

- Structure : Adds a fluorine atom at position 4 and an ethyl ester group.

- CAS : 2089649-44-3.

- Key Difference : Fluorination enhances metabolic stability and bioavailability in drug design, while esterification modifies solubility.

Amino-Substituted Analogs

5-Amino-2,3-Dihydro-1H-Indene-1-Carboxylic Acid

Biological Activity

1-Amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid is an indene derivative that has garnered attention for its diverse biological activities. This compound's unique structure allows it to interact with various biological targets, making it a potential candidate for therapeutic applications.

- Molecular Formula : C10H10BrNO2

- Molecular Weight : 256.1 g/mol

- CAS Number : 1270560-62-7

The biological activity of 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid is primarily attributed to its ability to modulate enzyme activities and interact with specific receptors. These interactions can lead to various therapeutic effects, including anti-inflammatory and anticancer properties. The compound may inhibit certain enzymes involved in disease pathways, thereby exerting its biological effects .

Antitumor Activity

Research indicates that 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid exhibits significant antitumor activity. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells by inducing apoptosis and reducing cell viability in various cancer cell lines. For example, derivatives of this compound have shown promising results in models of doxorubicin-induced cardiotoxicity, suggesting a protective role against oxidative stress associated with cancer treatments .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It has been shown to modulate pathways involved in inflammation, such as the NF-kB signaling pathway. By inhibiting this pathway, the compound can reduce the production of pro-inflammatory cytokines and potentially alleviate symptoms associated with inflammatory diseases .

Study on Cardioprotective Effects

A study evaluated the cardioprotective effects of 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid in H9c2 cardiomyocytes. The results indicated that this compound significantly improved cell viability when co-treated with doxorubicin, reducing oxidative stress markers and enhancing cellular resilience against drug-induced toxicity .

| Compound | Cell Viability (%) | p-value |

|---|---|---|

| Control | 100 | - |

| Doxorubicin | 40 | <0.001 |

| Compound A | 80 | <0.01 |

| Compound B | 85 | <0.01 |

Synthesis and Application in Drug Discovery

The synthesis of 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid involves bromination followed by amination processes. This synthetic route allows researchers to create various derivatives that can be screened for enhanced biological activity . The versatility of this compound makes it a valuable building block in medicinal chemistry.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid and its derivatives?

- Methodology : The compound can be synthesized via multi-step procedures involving halogenation, carboxylation, and amine functionalization. For example, analogous brominated indene derivatives are synthesized using palladium-catalyzed cross-coupling reactions or nucleophilic substitution. A general procedure (GP1 or GP2) involves reacting a brominated indenone precursor (e.g., 5-bromo-2,3-dihydro-1H-inden-1-one) with a methylallyl ester under optimized conditions, followed by azidation or cyanation to introduce functional groups .

- Key Parameters : Reaction temperatures (e.g., reflux in acetic acid), solvent systems (e.g., pentane:ethyl acetate mixtures), and catalysts (e.g., Pd(PPh₃)₄) are critical for yield optimization.

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodology : Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., Chloroform-d solvent, 400 MHz) to confirm substituent positions and stereochemistry .

- Chromatography : Thin-layer chromatography (TLC) with solvent systems like pentane:ethyl acetate (9:1) to monitor reaction progress .

- Melting Point Analysis : Compare observed melting points (e.g., 71–73°C for related compounds) with literature values .

- High-Performance Liquid Chromatography (HPLC) : Purity >97% can be validated using reverse-phase columns and UV detection .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodology : Store in airtight containers under refrigeration (2–8°C) to prevent degradation. Hydrochloride salt forms (e.g., analogous amines) enhance solubility and stability in aqueous buffers . Avoid exposure to moisture, light, and oxidizing agents.

Advanced Research Questions

Q. How can researchers design experiments to study the biological activity of this compound?

- Methodology :

- Target Selection : Prioritize targets based on structural analogs. For example, brominated indene derivatives have shown activity in kinase inhibition or GPCR modulation .

- Assay Development : Use cell-based assays (e.g., cytotoxicity via MTT) or enzymatic assays (e.g., fluorescence polarization for binding affinity).

- Control Experiments : Compare with halogen-substituted analogs (e.g., 5-chloro or 5-fluoro derivatives) to assess the bromine atom’s role in bioactivity .

Q. What strategies can mitigate low solubility in aqueous media during in vitro studies?

- Methodology :

- Salt Formation : Convert the free base to a hydrochloride salt, as demonstrated for structurally similar amines, to improve water solubility .

- Co-Solvent Systems : Use DMSO or ethanol (≤5% v/v) to dissolve the compound, ensuring compatibility with biological assays .

- Nanoparticle Formulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability .

Q. How can structural modifications optimize the compound’s pharmacokinetic profile?

- Methodology :

- Bioisosteric Replacement : Substitute the carboxylic acid group with a tetrazole or ester to modulate lipophilicity and metabolic stability .

- Pro-drug Synthesis : Modify the amine or carboxylate moieties (e.g., acetyl or benzyloxycarbonyl protection) to enhance membrane permeability .

- Metabolic Stability Testing : Use liver microsome assays to identify vulnerable sites for oxidation or glucuronidation .

Q. How should researchers address contradictions in bioactivity data across different studies?

- Methodology :

- Batch Purity Analysis : Re-test the compound using HPLC and mass spectrometry to rule out impurities (>97% purity required) .

- Assay Reproducibility : Validate protocols across multiple labs, controlling for variables like cell passage number or serum concentration .

- Structural Confirmation : Re-examine NMR and X-ray crystallography data to confirm the correct stereochemistry and tautomeric form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.